molecular formula C21H16BrF2NO B2392187 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one CAS No. 1024075-25-9

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one

Cat. No.: B2392187
CAS No.: 1024075-25-9
M. Wt: 416.266
InChI Key: QHYQJALLDLWZSC-UHFFFAOYSA-N
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Description

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound characterized by its unique structure, which includes fluorine and bromine substituents on phenyl rings, and a trihydroindole core

Preparation Methods

The synthesis of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other indole-forming reactions.

    Substitution Reactions: Introduction of the 3,5-difluorophenyl and 4-bromophenyl groups can be achieved through electrophilic aromatic substitution reactions.

    Methylation: The methyl group can be introduced via alkylation reactions using methylating agents such as methyl iodide.

    Cyclization: The final step involves cyclization to form the trihydroindole structure under specific reaction conditions, such as the use of a strong acid or base as a catalyst.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to scale up the synthesis process.

Chemical Reactions Analysis

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, forming biaryl or styrene derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

The compound is being studied for its potential as a pharmaceutical intermediate in developing:

  • Anti-Cancer Drugs : Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. The National Cancer Institute's NCI-60 cancer cell line panel has been utilized to evaluate the antiproliferative effects of compounds in this class .
  • Anti-Inflammatory Agents : It may exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. In vitro assays have shown that derivatives can block calcium influx induced by platelet-activating factor (PAF), suggesting therapeutic applications in inflammatory diseases.

Material Science

The compound is explored for synthesizing novel materials with unique electronic and optical properties. Its halogenated structure may enhance conductivity and stability in various applications.

Biological Research

This compound is utilized in biological assays to study its effects on cellular pathways and molecular targets:

  • Mechanism of Action : It may interact with specific enzymes or receptors, modulating their activity and leading to altered gene expression and cellular responses. For instance, it could inhibit certain kinases or transcription factors critical for cancer progression.

Anticancer Properties

Studies have indicated that related indole derivatives show promise against various cancer cell lines. For example:

  • A study demonstrated that a derivative of this compound exhibited significant cytotoxicity against MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

Anti-inflammatory Activity

Research has shown that derivatives can inhibit inflammatory responses in vitro by blocking calcium influx pathways associated with PAF activation. This suggests potential therapeutic uses in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in altered gene expression and cellular responses.

Comparison with Similar Compounds

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one can be compared with similar compounds such as:

    1-(3,5-Difluorophenyl)-2-phenyl-6-methyl-5,6,7-trihydroindol-4-one: Lacks the bromine substituent, which may affect its reactivity and biological activity.

    1-(3,5-Difluorophenyl)-2-(4-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-one: Contains a chlorine substituent instead of bromine, potentially altering its chemical properties and applications.

    1-(3,5-Difluorophenyl)-2-(4-methylphenyl)-6-methyl-5,6,7-trihydroindol-4-one: Substitution with a methyl group instead of bromine, which may influence its pharmacological profile.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Biological Activity

1-(3,5-Difluorophenyl)-2-(4-bromophenyl)-6-methyl-5,6,7-trihydroindol-4-one is a synthetic organic compound notable for its complex structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in developing pharmaceuticals, particularly in oncology and anti-inflammatory therapies.

Chemical Structure

The compound's chemical structure can be represented as follows:

  • IUPAC Name : 2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
  • Molecular Formula : C21H16BrF2N O
  • CAS Number : 1024075-25-9

Synthesis and Preparation

The synthesis of this compound involves several key steps:

  • Formation of the Indole Core : Typically achieved through Fischer indole synthesis or similar reactions.
  • Substitution Reactions : Electrophilic aromatic substitution introduces the 3,5-difluorophenyl and 4-bromophenyl groups.
  • Methylation : Alkylation using methylating agents such as methyl iodide introduces the methyl group.
  • Cyclization : Final cyclization forms the trihydroindole structure under acidic or basic conditions.

The biological activity of this compound primarily involves interaction with specific molecular targets. It is hypothesized to modulate the activity of various enzymes and receptors, potentially inhibiting kinases or transcription factors that lead to altered gene expression and cellular responses.

Anticancer Properties

Research has indicated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related indole derivatives have shown promising results against breast cancer and prostate cancer cell lines . The NCI-60 cancer cell line panel tests have been employed to evaluate the antiproliferative effects of such compounds.

Anti-inflammatory Activity

The compound may also exhibit anti-inflammatory properties by inhibiting pathways involved in inflammation. In vitro assays have demonstrated that derivatives can block calcium influx induced by platelet-activating factor (PAF), suggesting potential therapeutic applications in inflammatory diseases .

Comparative Analysis

To understand the unique biological profile of this compound, comparisons can be made with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
1-(3,5-Difluorophenyl)-2-phenyl-6-methyl-5,6,7-trihydroindol-4-oneLacks bromine substituentReduced reactivity
1-(3,5-Difluorophenyl)-2-(4-chlorophenyl)-6-methyl-5,6,7-trihydroindol-4-oneChlorine instead of bromineAltered pharmacological profile
1-(3,5-Difluorophenyl)-2-(4-methylphenyl)-6-methyl-5,6,7-trihydroindol-4-oneMethyl substitutionDifferent biological activity

Case Studies

Several case studies have explored the biological effects of similar compounds:

  • Antiproliferative Effects : A study on indole derivatives demonstrated significant inhibition of cell growth in breast and lung cancer lines.
  • Anti-inflammatory Studies : Research focused on the modulation of intracellular calcium levels showed that certain derivatives effectively reduced inflammatory responses in endothelial cells .

Properties

IUPAC Name

2-(4-bromophenyl)-1-(3,5-difluorophenyl)-6-methyl-6,7-dihydro-5H-indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrF2NO/c1-12-6-20-18(21(26)7-12)11-19(13-2-4-14(22)5-3-13)25(20)17-9-15(23)8-16(24)10-17/h2-5,8-12H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHYQJALLDLWZSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C=C(N2C3=CC(=CC(=C3)F)F)C4=CC=C(C=C4)Br)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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